molecular formula C14H18N4O2S B5500152 2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(13-THIAZOL-2-YL)ACETAMIDE

2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(13-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B5500152
M. Wt: 306.39 g/mol
InChI Key: NAQIAUYHCXVQQG-UHFFFAOYSA-N
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Description

2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(13-THIAZOL-2-YL)ACETAMIDE is a useful research compound. Its molecular formula is C14H18N4O2S and its molecular weight is 306.39 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(2-furylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide is 306.11504700 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

The compound's role in synthetic chemistry is significant, particularly in the creation of novel heterocyclic compounds. For instance, its derivatives have been utilized in reactions with different electrophiles and nucleophiles to synthesize multifunctional amides with potential therapeutic applications. Such synthetic routes often involve coupling reactions that form new chemical bonds, demonstrating the compound's versatility as a building block in organic synthesis (Strakovs et al., 2002).

Potential Therapeutic Applications

One of the most notable applications is in the development of new therapeutic agents for diseases like Alzheimer's. A study by Hassan et al. (2018) synthesized a series of multifunctional amides showing moderate enzyme inhibitory potentials and mild cytotoxicity, indicating potential as Alzheimer's disease treatment options. The study highlights the significant enzyme inhibition activity and low toxicity of these compounds, making them promising candidates for further drug development (Hassan et al., 2018).

Antimicrobial Activities

The compound and its derivatives have also shown promising antimicrobial properties. For example, novel 1,3,4-thiadiazole amide derivatives containing piperazine were synthesized and demonstrated inhibitory effects on various bacterial strains, showcasing their potential as antimicrobial agents. Such studies are crucial for the development of new antibiotics in response to the growing issue of antibiotic resistance (Xia, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs that contain piperazine rings are known to interact with G protein-coupled receptors, ion channels, or enzymes. The specific effects of the furylmethyl and thiazolyl groups would depend on their interactions with the target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate precautions should be taken when handling it to avoid exposure .

Properties

IUPAC Name

2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c19-13(16-14-15-3-9-21-14)11-18-6-4-17(5-7-18)10-12-2-1-8-20-12/h1-3,8-9H,4-7,10-11H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQIAUYHCXVQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.